Cas no 340772-55-6 (2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester)
2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester
- EN300-743584
- methyl 3-(2-fluorophenyl)prop-2-ynoate
- 340772-55-6
- AKOS013859270
- SCHEMBL15841080
- 2-Propynoicacid,3-(2-fluorophenyl)-,methylester
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- Inchi: 1S/C10H7FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,1H3
- InChI Key: GDUOCJAUYOYQNM-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C#CC1=CC=CC=C1F
Computed Properties
- Exact Mass: 178.04300762Da
- Monoisotopic Mass: 178.04300762Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01102082-1g |
2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester |
340772-55-6 | 95% | 1g |
¥3913.0 | 2023-01-30 | |
| Enamine | EN300-743584-0.05g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 0.05g |
$468.0 | 2025-03-11 | |
| Enamine | EN300-743584-0.1g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 0.1g |
$490.0 | 2025-03-11 | |
| Enamine | EN300-743584-0.25g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 0.25g |
$513.0 | 2025-03-11 | |
| Enamine | EN300-743584-0.5g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 0.5g |
$535.0 | 2025-03-11 | |
| Enamine | EN300-743584-1.0g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 1.0g |
$557.0 | 2025-03-11 | |
| Enamine | EN300-743584-2.5g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-11 | |
| Enamine | EN300-743584-5.0g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-11 | |
| Enamine | EN300-743584-10.0g |
methyl 3-(2-fluorophenyl)prop-2-ynoate |
340772-55-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586828-50mg |
Methyl 3-(2-fluorophenyl)propiolate |
340772-55-6 | 98% | 50mg |
¥8712.00 | 2024-05-18 |
2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester
Comprehensive Overview of 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester (CAS No. 340772-55-6)
2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester (CAS No. 340772-55-6) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a propyne backbone coupled with a 2-fluorophenyl group, making it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds often exhibit enhanced bioavailability and metabolic stability.
In recent years, the demand for fluorinated building blocks like 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester has surged, driven by advancements in precision medicine and sustainable agriculture. A common query among scientists is how this compound compares to non-fluorinated analogs in terms of reactivity and biological activity. Studies suggest that the introduction of fluorine atoms can significantly alter electronic properties, leading to improved binding affinity in target molecules. This aligns with the growing trend of structure-activity relationship (SAR) optimization in drug design.
Another hot topic is the compound's role in click chemistry, a modular approach to molecular assembly. The propyne moiety in 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester makes it a candidate for azide-alkyne cycloaddition reactions, a cornerstone of bioconjugation techniques. This has implications for biomarker development and diagnostic imaging, areas where specificity and efficiency are paramount. Users frequently search for "fluorophenyl derivatives in click chemistry," highlighting the intersection of this compound with cutting-edge methodologies.
From an industrial perspective, the synthesis of 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester often involves palladium-catalyzed cross-coupling or esterification reactions. These processes are scrutinized for their environmental impact, reflecting broader concerns about green chemistry. Optimizing yield while minimizing waste is a recurring theme in forums and publications, underscoring the need for sustainable practices in fine chemical production.
Analytical characterization of this compound typically employs NMR spectroscopy and mass spectrometry, with the fluorine-19 NMR signal serving as a distinctive marker. Such techniques are critical for quality control, especially when the compound is used in high-throughput screening libraries. The rise of AI-assisted molecular modeling has also spurred interest in predicting its behavior in complex systems, a frequent subject in computational chemistry circles.
In summary, 2-Propynoic acid, 3-(2-fluorophenyl)-, methyl ester (CAS No. 340772-55-6) represents a compelling case study in the convergence of fluorine chemistry, drug development, and sustainable synthesis. Its multifaceted applications—from bioconjugation to agrochemical intermediates—make it a valuable asset in modern research pipelines. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovation-driven discussions.
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